molecular formula C3HCl5 B1630593 Pentachlorocyclopropane CAS No. 6262-51-7

Pentachlorocyclopropane

Cat. No.: B1630593
CAS No.: 6262-51-7
M. Wt: 214.3 g/mol
InChI Key: IACJMSLMMMSESC-UHFFFAOYSA-N
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Description

Pentachlorocyclopropane is a chlorinated cyclopropane with the chemical formula C3HCl5. It is a colorless liquid with a faint minty odor. The compound is thermally unstable above 100°C, decomposing to form 1,1,3,3,3-pentachloropropene through isomerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Addition of Dichlorocarbene to Trichloroethylene

      Reactants: 1,2-Trichloroethylene and trichloromethane.

      Catalyst: 18-crown ether-6.

      Conditions: The reaction is carried out at 30°C with a 50% aqueous solution of sodium hydroxide, stirring for 3 hours.

  • Chlorination of 3,3,3-Trichloropropylene

      Reactants: 3,3,3-Trichloropropylene.

      Catalyst: Anhydrous iron(III) chloride.

      Conditions: Chlorination is performed at 0-100°C.

Chemical Reactions Analysis

Types of Reactions

Major Products

Scientific Research Applications

Pentachlorocyclopropane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high chlorine content and its ability to form stable hydrogen-bonded complexes with various bases. Its thermal instability and specific reactivity with bases make it a valuable compound in organic synthesis and material science .

Properties

IUPAC Name

1,1,2,2,3-pentachlorocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACJMSLMMMSESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1(Cl)Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073366
Record name Cyclopropane, pentachloro-
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Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Pentachlorocyclopropane
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CAS No.

6262-51-7
Record name 1,1,2,2,3-Pentachlorocyclopropane
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Record name Cyclopropane, pentachloro-
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Record name PENTACHLOROCYCLOPROPANE
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Record name Cyclopropane, pentachloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentachlorocyclopropane
Reactant of Route 2
Pentachlorocyclopropane
Reactant of Route 3
Pentachlorocyclopropane
Reactant of Route 4
Pentachlorocyclopropane
Reactant of Route 5
Pentachlorocyclopropane
Reactant of Route 6
Pentachlorocyclopropane

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